molecular formula C13H14N2O6 B178212 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate CAS No. 103750-03-4

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate

Cat. No.: B178212
CAS No.: 103750-03-4
M. Wt: 294.26 g/mol
InChI Key: ULZJAHZPCLFGHQ-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is a synthetic organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound features two pyrrolidine rings, each containing a dioxo group, connected by a pentanoate linker. Its molecular formula is C13H14N2O6, and it has a molecular weight of 294.26 g/mol .

Biochemical Analysis

Biochemical Properties

The compound 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate plays a significant role in biochemical reactions. It can react with amine-containing molecules due to the presence of the NHS ester . Additionally, the maleimide group in the compound is a thiol-specific covalent linker, which is used to label reduced cysteines in proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. It can bind to biomolecules through its NHS ester and maleimide groups, leading to changes in enzyme activity and gene expression . More detailed information about its molecular mechanism is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate typically involves the reaction of maleic anhydride with an appropriate amine to form the intermediate maleimide. This intermediate is then reacted with a suitable pentanoate derivative under controlled conditions to yield the final product. The reaction conditions often include:

    Temperature: Typically between 50-100°C.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction: Conducting the reaction in a controlled environment to maintain consistent temperature and pressure.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Analyzing the product using techniques like NMR, IR, and mass spectrometry to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dioxo groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive dioxo groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The dioxo groups can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxysuccinimide (NHS) esters: Similar in structure but with different reactivity profiles.

    Maleimides: Share the dioxo-pyrrolidine structure but differ in their linker groups.

    Succinimides: Have similar dioxo groups but lack the pentanoate linker.

Uniqueness

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is unique due to its dual dioxo-pyrrolidine rings connected by a flexible pentanoate linker. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis, research, and industry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZJAHZPCLFGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153195
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103750-03-4
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103750-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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